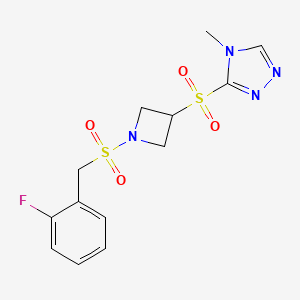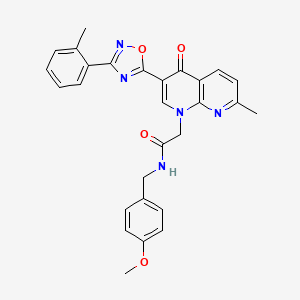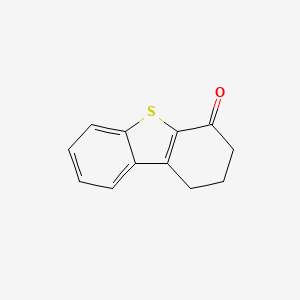![molecular formula C21H21N7O2S B2729808 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1044267-33-5](/img/no-structure.png)
2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using IR and NMR spectroscopy. The IR spectrum shows peaks at 3107.32–3062.96 cm−1 (Aromatic C-H), 2949.16–2914.44 cm−1 (Aliphatic C-H), 1672.28 cm−1 (C=O ketone), 1564.27–1448.54 cm−1 (C=C, C=N), 1197.18–1165.00 cm−1 (C-O) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons in the molecule .Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
A study by Chern et al. (1993) synthesized a series of 2-[(substituted phenylpiperazin-1-yl)methyl]- and 2-[(substituted phenylpiperidin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones or -5(6H)-thiones, including 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one, as alpha 1-adrenoceptor antagonists. These compounds displayed high binding affinity for alpha 1-adrenoceptors with significant antihypertensive activity in spontaneously hypertensive rats, indicating their potential as antihypertensive agents. The structure-activity relationships revealed that substitutions at specific positions on the phenylpiperazine side chain moiety increased potency, suggesting a targeted approach for developing more effective antihypertensive drugs (Chern et al., 1993).
Anti-Inflammatory Activity
Another research focus on quinazolin-4-one derivatives, similar to the compound , was conducted by Kumar and Rajput (2009). They synthesized a range of 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones, among others, and evaluated their anti-inflammatory activity. These compounds exhibited varying degrees of oedema inhibition, indicating their potential use as anti-inflammatory agents. The study highlighted the importance of structural variations in enhancing biological activity and provided a basis for further investigation into the anti-inflammatory properties of quinazolin-4-one derivatives (Kumar & Rajput, 2009).
Antitumor and Antibacterial Agents
Gangjee et al. (1996) synthesized a series of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, aiming to explore their potential as inhibitors of thymidylate synthase (TS) for use as antitumor and antibacterial agents. These compounds, related by structural similarities to quinazolin-4-one derivatives, showed promising activity against human TS, indicating their utility in developing new antitumor and antibacterial therapies. The study's findings contribute to understanding the therapeutic applications of pyrrolo[2,3-d]pyrimidines and related compounds in cancer and bacterial infections (Gangjee et al., 1996).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde followed by cyclization with formamide and sulfuric acid. The resulting intermediate is then reacted with 2-bromo-3-nitroimidazo[1,2-c]quinazoline in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde", "formamide", "sulfuric acid", "2-bromo-3-nitroimidazo[1,2-c]quinazoline", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to yield the intermediate.", "Step 2: Cyclization of the intermediate with formamide and sulfuric acid to form the second intermediate.", "Step 3: Reaction of the second intermediate with 2-bromo-3-nitroimidazo[1,2-c]quinazoline in the presence of potassium carbonate and DMF to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |
CAS No. |
1044267-33-5 |
Molecular Formula |
C21H21N7O2S |
Molecular Weight |
435.51 |
IUPAC Name |
2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C21H21N7O2S/c29-17(26-10-12-27(13-11-26)20-22-8-3-9-23-20)7-6-16-19(30)28-18(24-16)14-4-1-2-5-15(14)25-21(28)31/h1-5,8-9,16,24H,6-7,10-13H2 |
InChI Key |
ROIBGKZTYPMROQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)
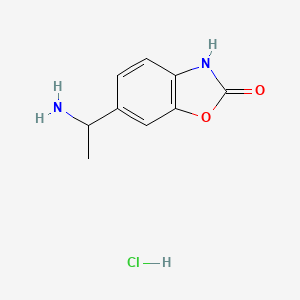

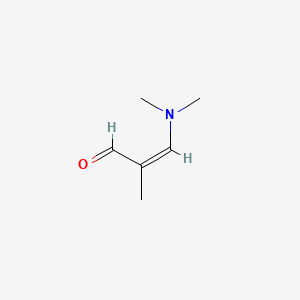

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)
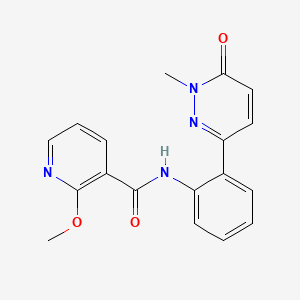
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2729737.png)
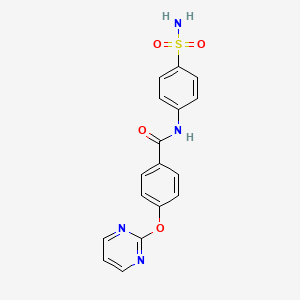

![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
